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Compound of Interest

N-(3-chlorophenyl)-2-
Compound Name:
cyanoacetamide

CAS No.: 17722-12-2

Cat. No.: B102312

Get Quote

Executive Summary & Compound Profile

N-(3-chlorophenyl)-2-cyanoacetamide (CAS: 17722-12-2) is a privileged scaffold in
medicinal chemistry.[1][2] Structurally, it consists of a cyanoacetamide core N-linked to a 3-
chlorophenyl moiety.[1][2] It serves as a "push-pull" alkene precursor in Knoevenagel
condensations and a building block for Gewald synthesis of thiophenes, as well as pyridines
and pyrimidines used in kinase inhibition.[1]
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Property Data

IUPAC Name N-(3-chlorophenyl)-2-cyanoacetamide
Molecular Formula CoH7CIN20

Molecular Weight 194.62 g/mol

Appearance White to off-white crystalline solid

Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble

in Water

Active Methylene (C2), Nitrile (CN), Amide (NH-

Key Functionality co)

Synthetic Strategies

The synthesis of N-aryl-2-cyanoacetamides is governed by the nucleophilic acyl substitution of
cyanoacetic acid derivatives.[1] Two primary methodologies are established: Thermal Neat
Condensation (Method A) and Solution-Phase Substitution (Method B).[1]

Method A: Thermal Neat Condensation (Preferred)

Rationale: This solvent-free approach utilizes the high boiling point of the reagents to drive the
equilibrium forward by distilling off the ethanol byproduct.[1] It is the "Gold Standard" for
scalability and yield.[1]

» Reagents: 3-Chloroaniline (1.0 eq), Ethyl cyanoacetate (1.1 eq).[1]
o Conditions: 140-160°C, 2—4 hours.[1]

* Yield Potential: 85-95%.[1][3]

Method B: Solution-Phase Reflux

Rationale: Used when temperature control is critical or for smaller scales where neat fusion
might lead to charring.[1]

o Reagents: 3-Chloroaniline, Ethyl cyanoacetate, Ethanol (Solvent).[1]
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e Conditions: Reflux (78°C) for 6-12 hours.[1]
 Yield Potential: 70-80%.[1]

Detailed Experimental Protocol (Method A)

This protocol is designed for a 50 mmol scale synthesis, prioritizing purity and self-validating
checkpoints.

Reagents & Equipment
e 3-Chloroaniline: 6.38 g (50 mmol)[1]

o Ethyl cyanoacetate: 6.22 g (55 mmol) [1.1 eq excess ensures complete amine consumption]

[1]

e Apparatus: 50 mL Round-bottom flask (RBF), short-path distillation head (to collect ethanol),
magnetic stirrer, oil bath.

Step-by-Step Workflow

o Charge: Add 3-chloroaniline and ethyl cyanoacetate to the RBF.
e Heat: Slowly ramp oil bath temperature to 150°C.

o Checkpoint: At ~100°C, the mixture becomes homogenous.[1] At ~140°C, ethanol
evolution begins.[1]

e Reaction: Maintain 150°C for 3 hours. Monitor ethanol distillation.

o Validation: The reaction is complete when ethanol distillation ceases and the mixture
solidifies or becomes very viscous.[1]

e Cooling: Remove heat. Allow the melt to cool to ~80°C.

» Precipitation: Add Ethanol (20 mL) slowly to the warm residue and stir to break up the solid
cake. Cool to 0°C (ice bath).

e Filtration: Vacuum filter the precipitate. Wash with cold ethanol (2 x 10 mL).[1]
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» Recrystallization: Recrystallize from hot ethanol/water (9:1) if higher purity is required.[1]

Visual Workflow Diagram
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Caption: Step-by-step workflow for the thermal neat synthesis of N-(3-chlorophenyl)-2-
cyanoacetamide.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution.[1] The amine nitrogen of 3-
chloroaniline acts as the nucleophile, attacking the carbonyl carbon of ethyl cyanoacetate.[1]

» Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the ester carbonyl.[1]
» Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.[1]

» Elimination: The ethoxy group (-OEt) is a good leaving group, reforming the carbonyl and
expelling ethanol.[1]

« Irreversibility: Distillation of ethanol drives the reaction to completion (Le Chatelier's
principle).[1]
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Caption: Mechanistic pathway of the amidation reaction via nucleophilic substitution.

Characterization & Quality Control

Validation of the synthesized compound relies on spectroscopic confirmation of the amide
linkage and the integrity of the active methylene group.[1]

Expected Analytical Data
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Technique Expected Signal/Value Assignment/Notes
Distinct from starting aniline
Melting Point 132-136°C (lig) and cyanoacetamide

(119°C).[1]

IR Spectroscopy

3250-3300 cm~?

N-H Stretch (Amide)

2260-2270 cm—?

C=N Stretch (Nitrile -

Diagnostic)

1660-1690 cm™1

C=0J1] Stretch (Amide I)

1H NMR (DMSO-ds)

0 10.45 ppm (s, 1H)

NH Proton (Broad singlet, D20

exchangeable)

0 7.80—7.10 ppm (m, 4H)

Aromatic Protons (3-ClI

substitution pattern)

0 3.95 ppm (s, 2H)

-CH:z- (Active Methylene)

13C NMR (DMSO-ds)

~162 ppm

C=0I[1] (Amide Carbon)

~116 ppm C=N (Nitrile Carbon)
~27 ppm -CH2- (Alpha Carbon)
Troubleshooting

e Low Yield: Ensure temperature reaches 150°C. If the temperature is too low, the reaction

stalls.[1]

» Oily Product: Traces of unreacted aniline.[1] Recrystallize from Ethanol/Water.[1]

o Dark Color: Oxidation of aniline during heating.[1] Perform reaction under Nitrogen

atmosphere if high purity is required.[1]

Applications in Drug Discovery

This compound is a versatile "Active Methylene" reagent.[1] The acidic protons on the CHz

group (pKa ~11) allow for rapid functionalization.[1]
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» Knoevenagel Condensation: Reaction with aldehydes to form benzylidene derivatives
(potential kinase inhibitors).[1]

» Gewald Reaction: Reaction with sulfur and ketones/aldehydes to form 2-aminothiophenes.[1]

» Pyridone Synthesis: Cyclization with 1,3-dicarbonyls.[1]

Aldehydes > Acrylamides
(Knoevenagel) (Anticancer/Antimicrobial)

Sulfur + Ketone > 2-Aminothiophenes
(Gewald) (Allosteric Modulators)

N-(3-chlorophenyl)-2-cyanoacetamide

Pyridones

LSRRI I (Kinase Inhibitors)

Click to download full resolution via product page
Caption: Downstream synthetic utility of the cyanoacetamide scaffold in medicinal chemistry.

Safety & Handling (MSDS Highlights)

o 3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Potential
cumulative effects.[1][3] Use essentially in a fume hood.[1]

o Ethyl Cyanoacetate: Combustible.[1] Irritant.

e Product: Treat as a potential irritant and bioactive agent.[1] Wear nitrile gloves and eye
protection.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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